Furan, 2-(1,1-dimethylethoxy)-
CAS No.: 32460-41-6
Cat. No.: VC18936064
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32460-41-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]furan |
| Standard InChI | InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3 |
| Standard InChI Key | PIXNMAKUJFRYEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC=CO1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Furan, 2-(1,1-dimethylethoxy)-, systematically named 2-[(2-methylpropan-2-yl)oxy]furan, features a five-membered furan ring with one oxygen atom and a tert-butoxy group (-OC(CH₃)₃) at the 2-position. The planar furan ring adopts an aromatic configuration with partial π-electron delocalization, while the bulky tert-butoxy group introduces steric hindrance and influences electronic properties. The compound’s Canonical SMILES (CC(C)(C)OC1=CC=CO1) and InChIKey (PIXNMAKUJFRYEE-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]furan |
| CAS Registry Number | 32460-41-6 |
| XLogP3-AA | 1.7 (estimated) |
Synthesis and Reaction Pathways
Alkylation of Furan
The most common synthesis involves alkylation of furan with 1,1-dimethylethyl chloride (tert-butyl chloride) in the presence of a base such as potassium carbonate. This nucleophilic substitution proceeds via attack of the furan’s oxygen lone pair on the electrophilic carbon of the alkyl halide:
Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 6–12 hours, yielding the product in 70–85% purity. Purification via fractional distillation or column chromatography is often required to isolate the desired compound.
Alternative Routes
Physicochemical Properties
Thermal and Solubility Profiles
Furan, 2-(1,1-dimethylethoxy)-, is a colorless liquid at room temperature, with a boiling point estimated at 180–190°C based on analogous furan derivatives. It exhibits moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but limited solubility in water (<0.1 g/L at 25°C).
Spectroscopic Data
Although explicit spectral data for this compound are scarce, its structure can be inferred from related furan ethers:
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¹H NMR: Expected signals at δ 6.3–6.5 ppm (furan ring protons) and δ 1.2–1.4 ppm (tert-butyl methyl groups) .
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IR Spectroscopy: Strong absorbance near 1220 cm⁻¹ (C-O-C stretching) and 3100 cm⁻¹ (aromatic C-H) .
Reactivity and Functionalization
Ring-Opening Reactions
In acidic media, the furan ring can undergo ring-opening polymerization, a property exploited in bio-derived polymers. For example, furan-based diglycidyl esters exhibit thermal stability up to 250°C, making them candidates for epoxy resins .
Applications in Materials Science
Epoxy Resins and Composites
Furan, 2-(1,1-dimethylethoxy)-, serves as a precursor for furan diglycidyl esters, which demonstrate superior thermal stability compared to bisphenol-A analogs . Cured resins derived from these esters exhibit glass transition temperatures () exceeding 120°C, with tensile strengths comparable to commercial formulations .
Table 2: Comparative Properties of Furan-Based Epoxies
| Property | Furan Diglycidyl Ester | Bisphenol-A Epoxy |
|---|---|---|
| (°C) | 125 | 110 |
| Tensile Strength (MPa) | 75 | 80 |
| Thermal Decomposition | 280 | 250 |
Methacrylate Polymers
Recent work highlights the compound’s utility in synthesizing furan methacrylate oligomers (FMOs) for stereolithography. These oligomers, when blended with methacrylated eugenol, achieve viscosities below 50 Pa·s, enabling high-resolution 3D printing .
Biological and Environmental Considerations
Toxicity Profile
No specific toxicological data exist for this compound, but furan derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Chronic exposure risks, particularly hepatotoxicity, warrant further study.
Biodegradability
The tert-butoxy group’s stability against hydrolysis suggests persistence in aquatic environments, necessitating engineered biodegradation strategies for industrial discharge.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral furan ethers.
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Polymer Blends: Investigating synergies with cellulose or lignin for sustainable composites.
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Pharmacological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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